2-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methoxy}ethanamine
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Overview
Description
2-((1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)methoxy)ethan-1-amine is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)methoxy)ethan-1-amine typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides.
Attachment of the methoxyethanamine moiety: This step involves the reaction of the pyrazole derivative with 2-chloroethanol followed by amination with ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-((1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)methoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyethanamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)methoxy)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-((1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)methoxy)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(trifluoromethyl)-1h-pyrazole: Lacks the methoxyethanamine moiety, resulting in different chemical properties and applications.
2-((1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)methoxy)ethan-1-amine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in biological activity and chemical reactivity.
Uniqueness
2-((1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl)methoxy)ethan-1-amine is unique due to the combination of its trifluoromethyl group, pyrazole ring, and methoxyethanamine moiety. This combination imparts distinct physicochemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H14F3N3O |
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Molecular Weight |
237.22 g/mol |
IUPAC Name |
2-[[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methoxy]ethanamine |
InChI |
InChI=1S/C9H14F3N3O/c1-2-15-7(6-16-4-3-13)5-8(14-15)9(10,11)12/h5H,2-4,6,13H2,1H3 |
InChI Key |
MDNDFLDNRIVVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)COCCN |
Origin of Product |
United States |
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